Butyltintris(2-ethylhexyl 3-mercaptopropionate)
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Overview
Description
Butyltintris(2-ethylhexyl 3-mercaptopropionate) is an organotin compound that has gained attention due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of tin (Sn) atoms bonded to organic ligands, specifically 2-ethylhexyl 3-mercaptopropionate groups. The molecular formula of Butyltintris(2-ethylhexyl 3-mercaptopropionate) is C37H72O6S3Sn .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyltintris(2-ethylhexyl 3-mercaptopropionate) typically involves the reaction of butyltin trichloride with 2-ethylhexyl 3-mercaptopropionate in the presence of a base. The reaction is carried out under inert atmosphere conditions to prevent oxidation. The general reaction scheme is as follows:
BuSnCl3+3C11H22O2S→BuSn(C11H22O2S)3+3HCl
The reaction mixture is typically heated to facilitate the formation of the desired product, which is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of Butyltintris(2-ethylhexyl 3-mercaptopropionate) follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Butyltintris(2-ethylhexyl 3-mercaptopropionate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: The tin atom can undergo nucleophilic substitution reactions, where ligands are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various organotin compounds depending on the nucleophile used.
Scientific Research Applications
Butyltintris(2-ethylhexyl 3-mercaptopropionate) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in polymerization reactions and as a stabilizer in the production of polyvinyl chloride (PVC).
Biology: Investigated for its potential use in bioconjugation and as a probe for studying protein interactions.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized as a heat stabilizer in plastics and as a component in coatings and adhesives
Mechanism of Action
The mechanism of action of Butyltintris(2-ethylhexyl 3-mercaptopropionate) involves its interaction with various molecular targets. The compound’s tin atom can coordinate with sulfur-containing ligands, forming stable complexes. This coordination ability is crucial for its catalytic activity and stabilization properties. The pathways involved include:
Coordination Chemistry: Formation of stable complexes with sulfur ligands.
Catalysis: Activation of monomers in polymerization reactions.
Stabilization: Prevention of degradation in polymers by scavenging free radicals.
Comparison with Similar Compounds
Similar Compounds
Butyl 3-mercaptopropionate: A monofunctional thiol used as a cross-linker and chain transfer agent.
2-Ethylhexyl 3-mercaptopropionate: Used as a ligand in quantum dot functionalization and as a crosslinking monomer.
Uniqueness
Butyltintris(2-ethylhexyl 3-mercaptopropionate) is unique due to its multifunctional nature, combining the properties of organotin compounds with those of thiol ligands. This combination enhances its catalytic activity and stabilization properties, making it more versatile compared to similar compounds .
Properties
CAS No. |
61241-05-2 |
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Molecular Formula |
C37H72O6S3Sn |
Molecular Weight |
827.9 g/mol |
IUPAC Name |
2-ethylhexyl 3-[butyl-bis[[3-(2-ethylhexoxy)-3-oxopropyl]sulfanyl]stannyl]sulfanylpropanoate |
InChI |
InChI=1S/3C11H22O2S.C4H9.Sn/c3*1-3-5-6-10(4-2)9-13-11(12)7-8-14;1-3-4-2;/h3*10,14H,3-9H2,1-2H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI Key |
WMEIKWMPSNOSKG-UHFFFAOYSA-K |
Canonical SMILES |
CCCCC(CC)COC(=O)CCS[Sn](CCCC)(SCCC(=O)OCC(CC)CCCC)SCCC(=O)OCC(CC)CCCC |
Origin of Product |
United States |
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